![molecular formula C12H17NO2 B1270334 (R)-(4-benzylmorpholin-2-yl)methanol CAS No. 943442-96-4](/img/structure/B1270334.png)
(R)-(4-benzylmorpholin-2-yl)methanol
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Overview
Description
Methanol, the simplest of a long series of organic compounds called alcohols, consists of a methyl group (CH3) linked with a hydroxy group (OH). It was formerly produced by the destructive distillation of wood .
Synthesis Analysis
The production of methanol by thermal catalytic CO2 hydrogenation is the most promising technology for large-scale industrialization . The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios .Chemical Reactions Analysis
Methanol is industrially generated from non-renewable fossil fuel sources. Finding a sustainable and renewable way of generating methanol would be one of the key achievements .Physical And Chemical Properties Analysis
Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .Scientific Research Applications
Chemical Kinase Inhibition
It has applications in kinase inhibition, which is a significant area in cancer research. Kinase inhibitors can halt or slow down the growth of cancer cells, and “®-(4-benzylmorpholin-2-yl)methanol” can be a precursor in synthesizing these inhibitors .
Molecular Modeling
The compound is also relevant in computational chemistry for molecular modeling. Programs like Amber and GROMACS use such molecules to simulate and visualize molecular dynamics, which helps in understanding interaction at the molecular level .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-4-benzylmorpholin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353045 |
Source
|
Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(4-benzylmorpholin-2-yl)methanol | |
CAS RN |
943442-96-4 |
Source
|
Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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